5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole moiety, a benzodiazole ring, and a pyrrolone ring. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Construction of the Benzodiazole Ring: The benzodiazole ring can be formed through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit diverse biological activities.
Benzodiazole Derivatives: Compounds such as benzimidazole and its derivatives are known for their pharmacological properties.
Pyrrolone Derivatives: Compounds like pyrrolidone and its derivatives are used in various industrial applications.
Uniqueness
5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one stands out due to its unique combination of structural elements, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17ClN4O |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17ClN4O/c1-23-15-9-5-4-8-14(15)22-19(23)17-16(25)11-24(18(17)21)10-12-6-2-3-7-13(12)20/h2-9,21,25H,10-11H2,1H3 |
InChI Key |
DJINQRXMQWACIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)CC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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